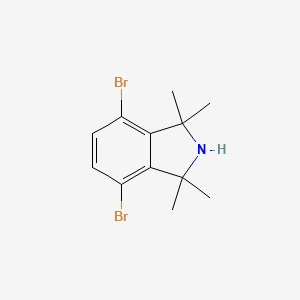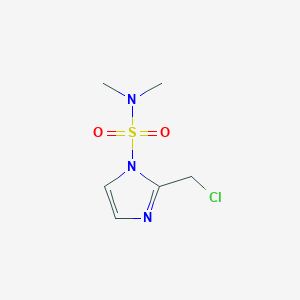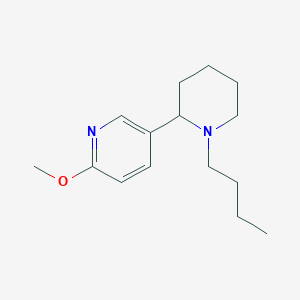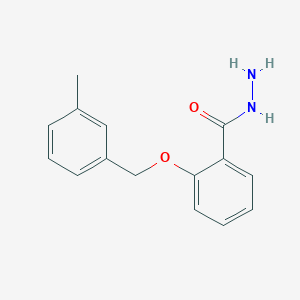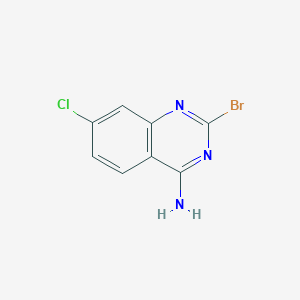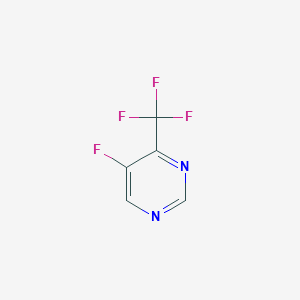
5-Fluoro-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoro-4-(trifluoromethyl)pyrimidine involves the use of fluorinating agents. For instance, the reaction of 4-(trifluoromethyl)pyrimidine with a fluorinating agent like Selectfluor can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive and sometimes hazardous fluorinating agents. The use of continuous flow reactors can enhance the safety and efficiency of these processes by providing better control over reaction conditions and minimizing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents into the pyrimidine ring.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane (DCM), ethanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while coupling reactions can introduce aryl or alkyl groups into the pyrimidine ring .
Applications De Recherche Scientifique
5-Fluoro-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)pyrimidine involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This interference can inhibit the activity of enzymes such as thymidylate synthase and DNA topoisomerase, leading to the disruption of DNA synthesis and cell division . The compound’s high electronegativity and strong C-F bonds contribute to its unique biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that also incorporates fluorine into the pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with applications in pharmaceuticals.
4-(Trifluoromethyl)pyridine: A related compound used in various chemical syntheses.
Uniqueness
5-Fluoro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these groups makes it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C5H2F4N2 |
|---|---|
Poids moléculaire |
166.08 g/mol |
Nom IUPAC |
5-fluoro-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F4N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H |
Clé InChI |
QZBWVWBMBWYOBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
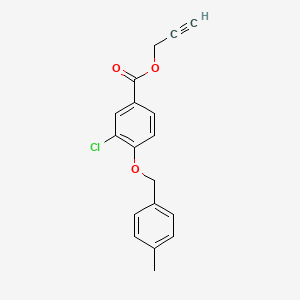

![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
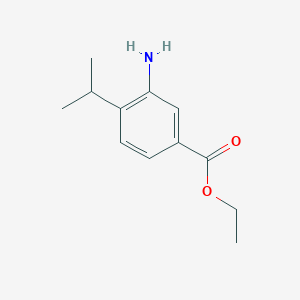
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
